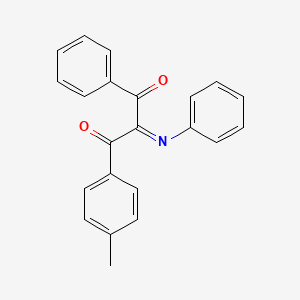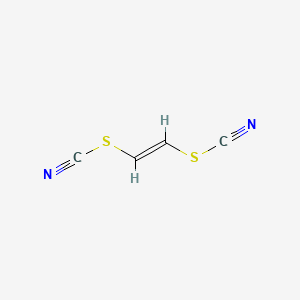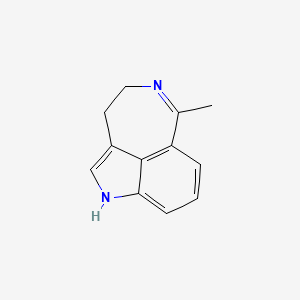
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound features a unique azepinoindole structure, which makes it an interesting subject for chemical and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the tricyclic indole structure. This reaction typically uses methanesulfonic acid under reflux in methanol, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted indoles with various functional groups .
科学研究应用
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and as a building block for pharmaceuticals
作用机制
The mechanism of action of 3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
相似化合物的比较
Similar Compounds
Indole: A simpler structure with a wide range of biological activities.
Azepinoindole: Similar structure but with different substituents.
Carbazole: Another indole derivative with significant biological properties
Uniqueness
3,4-Dihydro-6-methyl-1H-azepino(5,4,3-cd)indole is unique due to its specific azepinoindole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
属性
CAS 编号 |
3547-19-1 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
9-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),9-pentaene |
InChI |
InChI=1S/C12H12N2/c1-8-10-3-2-4-11-12(10)9(7-14-11)5-6-13-8/h2-4,7,14H,5-6H2,1H3 |
InChI 键 |
AEOXHPCCCHFYCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NCCC2=CNC3=CC=CC1=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


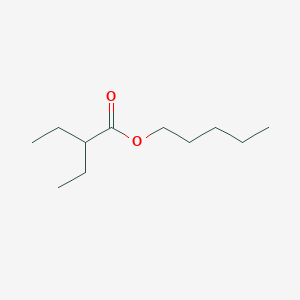
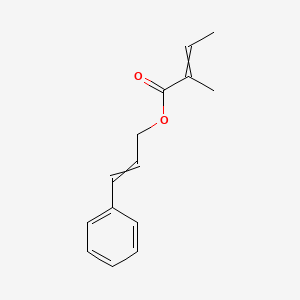
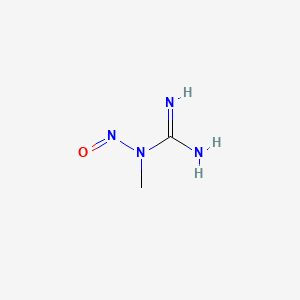
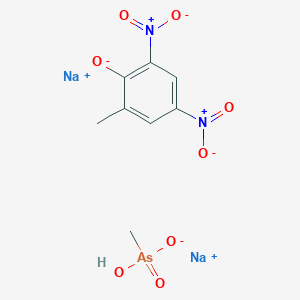

![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)

![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)

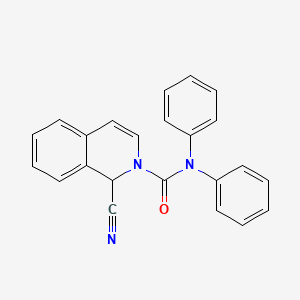
![(3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B14163201.png)

